molecular formula C9H18N2O2 B2741555 tert-Butyl 2-(butan-2-ylidene)hydrazinecarboxylate CAS No. 57699-47-5

tert-Butyl 2-(butan-2-ylidene)hydrazinecarboxylate

Cat. No.: B2741555
CAS No.: 57699-47-5
M. Wt: 186.255
InChI Key: SRDPPBNJUNAGNM-JXMROGBWSA-N
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Description

tert-Butyl 2-(butan-2-ylidene)hydrazinecarboxylate: is an organic compound with the molecular formula C₉H₁₈N₂O₂ and a molecular weight of 186.25 g/mol . This compound belongs to the class of hydrazones, which are characterized by the presence of a hydrazine functional group attached to a carbonyl group. It is primarily used in research and development settings, particularly in the synthesis of other organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(butan-2-ylidene)hydrazinecarboxylate typically involves the reaction of tert-butyl hydrazinecarboxylate with butan-2-one under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction .

Industrial Production Methods: The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-(butan-2-ylidene)hydrazinecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of tert-Butyl 2-(butan-2-ylidene)hydrazinecarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazine group can form covalent bonds with these targets, leading to changes in their activity and function. This interaction can modulate various biochemical pathways, resulting in the desired therapeutic or chemical effects .

Comparison with Similar Compounds

  • tert-Butyl 2-(propan-2-ylidene)hydrazinecarboxylate
  • tert-Butyl 2-(methylidene)hydrazinecarboxylate
  • tert-Butyl 2-(ethylidene)hydrazinecarboxylate

Uniqueness: tert-Butyl 2-(butan-2-ylidene)hydrazinecarboxylate is unique due to its specific hydrazine and butan-2-ylidene functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in the synthesis of specialized organic compounds and in various research applications .

Properties

IUPAC Name

tert-butyl N-[(E)-butan-2-ylideneamino]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-6-7(2)10-11-8(12)13-9(3,4)5/h6H2,1-5H3,(H,11,12)/b10-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRDPPBNJUNAGNM-JXMROGBWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=NNC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=N/NC(=O)OC(C)(C)C)/C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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